molecular formula C9H6BrF2N3S B15258279 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B15258279
M. Wt: 306.13 g/mol
InChI Key: WWHXGEHLPWJYNE-UHFFFAOYSA-N
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Description

5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-(bromodifluoromethyl)phenyl group and an amino group at the 2-position. Its molecular formula is C₉H₆BrF₂N₃S, with a molecular weight of 306.13 g/mol and a purity of ≥95% . The bromodifluoromethyl (-CF₂Br) substituent at the ortho position of the phenyl ring distinguishes it from other thiadiazole derivatives, conferring unique electronic and steric properties. The compound is listed as discontinued by Biosynth, limiting its current availability for research .

Properties

Molecular Formula

C9H6BrF2N3S

Molecular Weight

306.13 g/mol

IUPAC Name

5-[2-[bromo(difluoro)methyl]phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H6BrF2N3S/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)

InChI Key

WWHXGEHLPWJYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(bromodifluoromethyl)aniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-(bromodifluoromethyl)aniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted thiadiazoles.

Scientific Research Applications

5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogenated vs. Sulfonyl Groups

  • However, its bulky size could limit binding efficiency compared to smaller substituents like sulfonyl groups .
  • Benzenesulfonylmethyl (-SO₂C₆H₅) : Compound 2g demonstrated potent anti-proliferative effects (IC₅₀ < 10 µM in cancer cell lines) attributed to sulfonyl group-mediated hydrogen bonding with STAT3 and CDK9 enzymes .

Anticonvulsant vs. Anticancer Activities

  • N-Alkyl Substitution: The ethyl group in 4c enhanced lipophilicity, improving blood-brain barrier penetration for anticonvulsant activity . In contrast, unsubstituted amino groups (as in the target compound) are more common in anticancer derivatives .
  • Nitroheterocyclic Moieties : Derivatives with 5-nitrofuran (e.g., ) showed broad-spectrum antimicrobial activity, likely due to nitro group-mediated oxidative stress in pathogens .

Q & A

Basic Question: What are the optimal synthetic routes for 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine?

Answer:
The synthesis typically involves cyclization of precursors under controlled conditions. For example, a method analogous to related thiadiazoles (e.g., 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) uses POCl₃ as a cyclizing agent. Key steps include:

  • Reacting substituted carboxylic acids (e.g., 4-phenylbutyric acid) with thiosemicarbazide derivatives.
  • Heating the mixture under reflux (90°C) in POCl₃ for 3 hours.
  • Adjusting pH to 8–9 with ammonia to precipitate the product, followed by recrystallization (DMSO/water) .
    For bromodifluoromethyl-substituted analogs, substituting the phenyl group with bromodifluoromethyl precursors and optimizing stoichiometry can enhance yields.

Basic Question: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • X-ray Crystallography : Determines precise molecular geometry. For example, the dihedral angle between the thiadiazole ring and substituted phenyl group in similar compounds is ~21.5°, confirmed by single-crystal studies .
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amine group) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm and CF₂Br groups at δ 110–120 ppm in ¹⁹F NMR) .

Advanced Question: How can computational methods like DFT resolve electronic properties and reaction mechanisms?

Answer:
Density Functional Theory (DFT) calculations predict:

  • Electron Distribution : The bromodifluoromethyl group’s electron-withdrawing effect reduces electron density on the thiadiazole ring, influencing reactivity .
  • Reaction Pathways : Transition states for nucleophilic substitutions (e.g., bromine displacement) can be modeled to identify energy barriers.
  • Molecular Targets : Docking studies with enzymes (e.g., kinases) predict binding affinities, guiding biological testing .

Advanced Question: How to address contradictions in reported biological activities (e.g., anticancer vs. antifungal efficacy)?

Answer:

  • Comparative Assays : Use standardized protocols (e.g., MTT for cytotoxicity, CLSI guidelines for antifungal tests) across cell lines/strains.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with Cl) to isolate activity drivers .
  • Target-Specific Studies : Screen against isolated enzymes (e.g., β-tubulin for antifungals, topoisomerase II for anticancer activity) to clarify mechanisms .

Advanced Question: What strategies improve regioselectivity in substitution reactions of this compound?

Answer:

  • Directing Groups : Introduce electron-donating groups (e.g., –OCH₃) ortho to the bromine to guide electrophilic substitutions .
  • Catalysis : Use Pd catalysts for Suzuki couplings at the bromine site, retaining the thiadiazole core .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the difluoromethyl position .

Basic Question: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Stable under inert atmospheres (N₂/Ar) at room temperature. Decomposition occurs >200°C .
  • Storage : Store in amber vials at –20°C to prevent hydrolysis of the C–Br bond. Use desiccants (silica gel) to avoid moisture .

Advanced Question: How to design derivatives with enhanced pharmacokinetic properties?

Answer:

  • Lipophilicity Modulation : Replace bromine with trifluoromethyl to improve membrane permeability (logP reduction) .
  • Prodrug Strategies : Conjugate the amine group with acetyl or PEG moieties to enhance solubility and bioavailability .

Advanced Question: What experimental and computational tools validate intermolecular interactions (e.g., hydrogen bonding)?

Answer:

  • X-ray Crystallography : Visualizes hydrogen bonds (e.g., N–H⋯N interactions in crystal packing) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein binding stability .

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